
2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is also known as Paliperidone . It has a molecular weight of 426.48 .
Synthesis Analysis
The synthesis process involves condensing (2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl) 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole acetaldehyde to afford the intermediate 3-{2-[4-(6-fluorbenzo[d]isoxazol-3-yl)-piperidin-1 enamine-yl]-vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one, followed by reduction of this enamine .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using 1H-NMR, FTIR, and elemental analysis . The mean plane fitted through all non-H atoms of each molecule has an r.m.s. deviation of 0.035 Å for one molecule and 0.120 Å for the second .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied. The process involves condensation and reduction reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 426.48 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Crystalline Forms of Risperidone : Studies have analyzed different crystalline forms of risperidone, such as crystalline form B (Wang, Zhou, & Hu, 2006) and risperidone chloride 2.5-hydrate (Wang & Pan, 2006). These studies contribute to understanding the compound's structural properties, which can influence its stability and bioavailability.
Pharmacological Applications : Risperidone is noted for its role as a potent inhibitor of serotonin 5-HT2 and dopamine D2 receptors, used in treating schizophrenia and bipolar mania (Germann, Kurylo, & Han, 2012). This underscores its significance in the treatment of psychotic disorders.
Synthesis and Chemical Reactions : Various studies have focused on the synthesis of derivatives of this compound, exploring its chemical behavior and potential applications in different fields. For example, research on nitrogen bridgehead compounds (Hermecz, Breining, Simon, Erős-Takácsy, Podányi, & Sessi, 1991) and the synthesis of related pyrimidine derivatives (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016) contribute to expanding the chemical knowledge and potential applications of this compound.
Biological Activities and Effects : Research includes the study of antiproliferative activity against cancer cell lines, indicating its potential use in cancer therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Metabolism and Excretion Studies : The metabolism and excretion of risperidone in rats and dogs have been studied, providing insights into its pharmacokinetics and potential human applications (Meuldermans, Hendrickx, Mannens, Lavrijsen, Janssen, Bracke, le Jeune, Lauwers, & Heykants, 1994).
Wirkmechanismus
Target of Action
Risperidone, the parent compound of Risperidone Impurity F [EP], primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and mental health conditions, including schizophrenia and bipolar disorder .
Mode of Action
Risperidone is thought to reduce overactivity in central mesolimbic pathways and mesocortical pathways, which are believed to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity . It achieves this by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . Risperidone binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug’s binding affinity to D2 receptors .
Biochemical Pathways
Risperidone’s action on dopaminergic D2 and serotonergic 5-HT2A receptors affects several biochemical pathways. For instance, it has been shown to normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation . It also impacts the MAPK pathways, which transduce a large variety of external signals, leading to a wide range of cellular responses, including inflammation via NF-κB activation .
Pharmacokinetics
The pharmacokinetics of Risperidone, and by extension its impurities, is influenced by several factors. The CYP2D6 phenotype, for example, explains 52% of the interindividual variability in risperidone pharmacokinetics . The area under the concentration–time curve (AUC) of the active moiety is found to be 28% higher in CYP2D6 poor metabolizers compared with intermediate, extensive, and ultrarapid metabolizers . Additionally, the elimination of 9-hydroxyrisperidone, a major metabolite of risperidone, decreases by 26% with the doubling of age .
Result of Action
The molecular and cellular effects of Risperidone’s action are primarily seen in its therapeutic effects in treating mental health disorders. It is used in the treatment of a number of mood and mental health conditions including schizophrenia and bipolar disorder . .
Action Environment
The action, efficacy, and stability of Risperidone and its impurities can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, genetic polymorphisms, such as those affecting the CYP2D6 enzyme, can influence the drug’s action and efficacy .
Biochemische Analyse
Biochemical Properties
Risperidone Impurity F [EP] is involved in biochemical reactions related to the metabolism of Risperidone, an antipsychotic drug It is known that Risperidone, the parent compound, is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone .
Cellular Effects
It is known that Risperidone, the parent compound, has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that Risperidone, the parent compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the major degradation product that formed under oxidative conditions was Impurity F .
Dosage Effects in Animal Models
It is known that low-dose risperidone treatment results in global immunosuppression in mice, observed following 5 days of dosing and exacerbated with longer-term drug treatment (4 weeks) .
Metabolic Pathways
Risperidone Impurity F [EP] is involved in the metabolic pathways of Risperidone. Risperidone is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone .
Transport and Distribution
It is known that Risperidone, the parent compound, is transported and distributed within cells and tissues .
Subcellular Localization
It is known that Risperidone, the parent compound, has effects on its activity or function .
Eigenschaften
IUPAC Name |
2-(2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O4/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-32-24(31)28-11-7-16(8-12-28)22-19-6-5-17(25)14-20(19)33-27-22/h5-6,14,16H,2-4,7-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVWOEVAHOSPOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-86-8 |
Source


|
| Record name | 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346603868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-METHYL-4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)ETHYL 4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDIN-1-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI7XU336W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
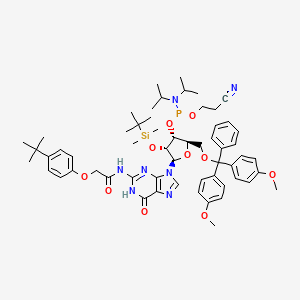


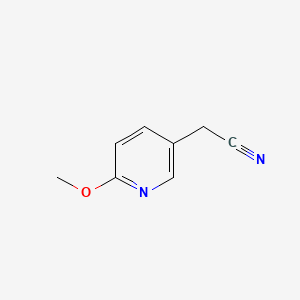
![D-[4-13C]Galactose](/img/structure/B583689.png)

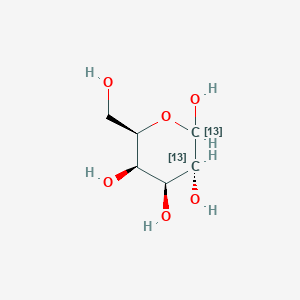
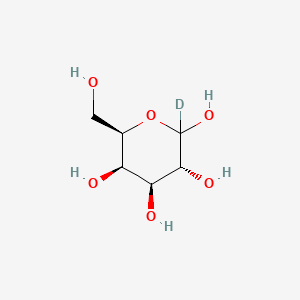

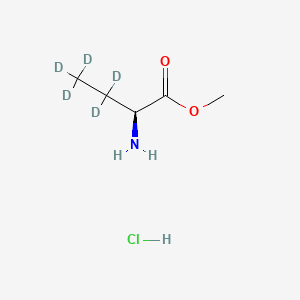

![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)

